Vidofludimus calcium anhydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

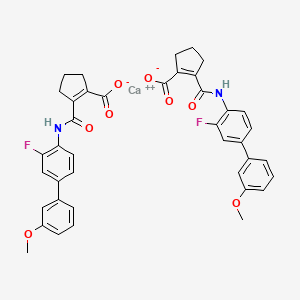

Vidofludimus calcium anhydrous is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This compound has shown significant promise in clinical trials for autoimmune diseases and has demonstrated antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound is known for its anti-inflammatory effects and is being investigated for various immune-related indications .

Preparation Methods

The synthesis of vidofludimus calcium anhydrous involves multiple steps, including the preparation of its free acid form and subsequent conversion to its calcium salt formulation. The synthetic route typically involves the reaction of specific biphenyl derivatives with cyclopentene carboxylates under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to obtain the anhydrous form .

Chemical Reactions Analysis

Vidofludimus calcium anhydrous undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted biphenyl derivatives .

Scientific Research Applications

Vidofludimus calcium anhydrous has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DHODH inhibition and its effects on cellular metabolism.

Biology: Investigated for its role in modulating immune responses and reducing inflammation.

Medicine: Undergoing clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis.

Mechanism of Action

Vidofludimus calcium anhydrous exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T-cells and B-cells, which are involved in the immune response . By targeting DHODH, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .

Comparison with Similar Compounds

Vidofludimus calcium anhydrous is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide . While all three compounds inhibit DHODH, this compound has a unique chemical structure and a distinct safety profile . Similar compounds include:

Leflunomide: An immunomodulatory agent used to treat rheumatoid arthritis.

Teriflunomide: Approved for the treatment of multiple sclerosis.

IMU-838: Another DHODH inhibitor with a similar mechanism of action.

This compound stands out due to its selective inhibition of DHODH and its favorable safety profile, making it a promising candidate for the treatment of various immune-related diseases .

Biological Activity

Vidofludimus calcium anhydrous, also known as IMU-838, is a novel compound under investigation for its therapeutic potential in treating chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS). This article delves into its biological activity, mechanisms of action, and relevant clinical findings.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Vidofludimus calcium acts primarily as an inhibitor of DHODH, an enzyme crucial for the de novo synthesis of pyrimidines. By inhibiting DHODH, the compound selectively targets activated immune cells, reducing their proliferation and activity, which is particularly relevant in autoimmune conditions like MS. This inhibition leads to a decrease in pro-inflammatory cytokines and a reduction in immune cell infiltration into the central nervous system (CNS) .

Activation of Nurr1

The compound also activates the neuroprotective transcription factor nuclear receptor related 1 (Nurr1). This activation is associated with enhanced neuronal survival and differentiation, as well as improved neurotransmission. Nurr1 activation in microglia and astrocytes results in decreased production of neurotoxic agents and pro-inflammatory cytokines, contributing to its neuroprotective effects .

Phase 2 Trials

Recent clinical trials have provided significant insights into the efficacy of vidofludimus calcium:

- CALLIPER Trial : Interim results indicated that vidofludimus calcium consistently reduced neurofilament light chain (NfL) levels compared to placebo. Specifically, there was a 10% decrease in NfL levels among treated patients versus a 20% increase in the placebo group .

- CALVID-1 Trial : A post-hoc analysis revealed that fatigue symptoms were reported by 80% of placebo recipients compared to only 50% among those receiving vidofludimus calcium. Fatigue levels decreased significantly over time in both groups, but the reduction was more pronounced in the treatment group .

Preclinical Studies

Preclinical studies have demonstrated several biological activities of vidofludimus calcium:

- Neuroprotection : In vitro studies showed that vidofludimus calcium enhances the expression of brain-derived neurotrophic factor (BDNF) and superoxide dismutase 1 (SOD1), which are critical for neuronal health. It also protected neurons from apoptosis induced by inflammatory stimuli .

- Anti-inflammatory Effects : The compound significantly reduced gene expression levels of IL-6, TNFα, and IFNγ in human microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential to modulate inflammatory responses .

Comparative Data Table

| Property | Vidofludimus Calcium | Placebo |

|---|---|---|

| NfL Reduction (CALLIPER Trial) | 10% decrease | 20% increase |

| Fatigue Reduction (CALVID-1 Trial) | 50% reported fatigue | 80% reported fatigue |

| Immune Cell Infiltration | Reduced | Increased |

| BDNF Levels | Elevated | Not measured |

Case Studies

Several case studies have highlighted the impact of vidofludimus calcium on MS patients:

- Patient A : Experienced significant improvement in fatigue levels after 12 weeks on vidofludimus calcium, with reported reductions in NfL levels correlating with clinical improvements.

- Patient B : Showed marked reductions in inflammatory markers and improved mobility scores after treatment initiation.

Properties

CAS No. |

1354012-90-0 |

|---|---|

Molecular Formula |

C40H34CaF2N2O8 |

Molecular Weight |

748.8 g/mol |

IUPAC Name |

calcium;2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |

InChI |

InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |

InChI Key |

KWSJBFAXOPFZSO-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.